molecular formula C7H4F3NO4 B12443579 4-Nitro-3-(trifluoromethoxy)phenol

4-Nitro-3-(trifluoromethoxy)phenol

Cat. No.: B12443579
M. Wt: 223.11 g/mol
InChI Key: FHIQKXYVUPGRLL-UHFFFAOYSA-N
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Description

4-Nitro-3-(trifluoromethoxy)phenol is an organic compound with the molecular formula C7H4F3NO3 It is characterized by the presence of a nitro group (-NO2) and a trifluoromethoxy group (-OCF3) attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-3-(trifluoromethoxy)phenol typically involves the nitration of 3-(trifluoromethoxy)phenol. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale nitration processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Nitro-3-(trifluoromethoxy)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Nitro-3-(trifluoromethoxy)phenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals

Mechanism of Action

The mechanism of action of 4-Nitro-3-(trifluoromethoxy)phenol involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Nitro-3-(trifluoromethoxy)phenol is unique due to the presence of both a nitro group and a trifluoromethoxy group on the phenol ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

4-nitro-3-(trifluoromethoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO4/c8-7(9,10)15-6-3-4(12)1-2-5(6)11(13)14/h1-3,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHIQKXYVUPGRLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)OC(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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